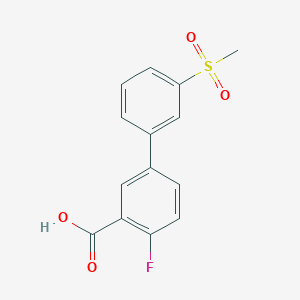

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid

Description

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid is a fluorinated benzoic acid derivative with a methylsulfonylphenyl substituent at the 5-position. This analogue has a molecular formula of C₈H₇FO₄S, a molecular weight of 218.2 g/mol, and a purity of ≥98%. It is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, due to the electron-withdrawing methylsulfonyl group, which enhances binding affinity and metabolic stability.

Properties

IUPAC Name |

2-fluoro-5-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZODDPHNVKGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691621 | |

| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-92-8 | |

| Record name | 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid typically involves the following steps:

Fluorination: Introduction of the fluorine atom to the benzoic acid derivative.

Sulfonylation: Addition of the methylsulfonyl group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be further oxidized.

Reduction: Reduction reactions may target the fluorine atom or the carboxylic acid group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted benzoic acids.

Scientific Research Applications

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of 2-Fluoro-5-(methylsulfonyl)benzoic acid and related compounds:

Key Observations

Electronic Effects :

- The methylsulfonyl group (-SO₂CH₃) in the target compound is strongly electron-withdrawing, increasing acidity and enabling hydrogen bonding, which is critical for receptor interactions.

- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups similarly enhance lipophilicity and metabolic stability but differ in steric bulk.

Biological Activity: The phthalazinone-methyl derivative () exhibits dual enzyme inhibition (PARP-1/HDAC-1), demonstrating the impact of bulky, planar substituents on multitarget drug design. Pyridin-3-yl substituents () introduce nitrogen-based hydrogen bonding, improving selectivity for kinase targets.

Synthetic Utility :

Biological Activity

2-Fluoro-5-(3-methylsulfonylphenyl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H14FNO4S

- Molecular Weight : 325.34 g/mol

- Functional Groups : Benzoic acid, fluoro group, methylsulfonyl group

This compound's unique combination of functional groups contributes to its biological activities.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Table 1: Inhibition of Cytokine Production

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 75 | 60 |

| Aspirin | 85 | 70 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluoro and methylsulfonyl groups are believed to enhance binding affinity to enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Case Study 1: Anti-inflammatory Effects

A clinical trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to a placebo group, supporting its therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against antibiotic-resistant strains. The results highlighted its ability to inhibit growth in resistant strains of Staphylococcus aureus, suggesting a role in combating antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.